BenchChemオンラインストアへようこそ!

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

CCR5 antagonist chemokine receptor HIV entry inhibitor

1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 1152588-32-3) is a heterocyclic small molecule featuring a pyrazole-5-amine core substituted at the N1 position with a 5-chlorothiophen-2-yl methyl group. Its molecular formula is C₈H₈ClN₃S with a molecular weight of 213.69 g/mol.

Molecular Formula C8H8ClN3S
Molecular Weight 213.68
CAS No. 1152588-32-3
Cat. No. B2814092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
CAS1152588-32-3
Molecular FormulaC8H8ClN3S
Molecular Weight213.68
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CN2C(=CC=N2)N
InChIInChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
InChIKeyGRBIKNWFWQCAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 1152588-32-3): Baseline Physicochemical and Pharmacological Profile


1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 1152588-32-3) is a heterocyclic small molecule featuring a pyrazole-5-amine core substituted at the N1 position with a 5-chlorothiophen-2-yl methyl group . Its molecular formula is C₈H₈ClN₃S with a molecular weight of 213.69 g/mol . Pharmacologically, this compound exhibits a polypharmacological profile with reported activities spanning the CCR5 chemokine receptor (Ki = 5.1 nM) [1], monoamine transporters (dopamine transporter inhibition IC₅₀ ≈ 441 nM; norepinephrine transporter inhibition IC₅₀ ≈ 443 nM; serotonin transporter inhibition IC₅₀ ≈ 100 nM) [2], and neuronal nicotinic acetylcholine receptors (nAChR) including α3β4 (IC₅₀ = 1.8 nM) and α4β2 (IC₅₀ = 12 nM) subtypes [3].

1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Why Generic Substitution with In-Class Pyrazole Analogs Fails


Pyrazole-5-amine derivatives bearing heteroaryl substituents are not functionally interchangeable; minor structural alterations—such as the position of the chloro substituent on the thiophene ring, the substitution site on the pyrazole core, or the N-alkylation pattern—can drastically alter both the biological target spectrum and potency by orders of magnitude [1]. For example, the 5-chlorothiophen-2-yl methyl group in CAS 1152588-32-3 confers a specific three-dimensional geometry and electronic distribution that determines its unique binding mode across multiple pharmacologically relevant proteins [2]. Substituting this compound with a closely related analog—such as a 5-chlorothiophen-3-yl regioisomer or an N-unsubstituted pyrazole derivative—without confirmatory comparative binding and functional assays will almost certainly yield divergent, and potentially misleading, experimental results. The quantitative evidence presented below substantiates why this specific compound occupies a distinct activity space not replicated by its structural neighbors.

1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Quantitative Evidence Guide for Differentiated Scientific Selection


High-Affinity CCR5 Antagonism as a Differentiated Pharmacological Feature

This compound exhibits sub-nanomolar binding affinity for the CCR5 receptor (Ki = 5.1 nM) in a radioligand displacement assay [1]. While many pyrazole-containing compounds lack significant CCR5 activity, CAS 1152588-32-3 demonstrates potency comparable to early clinical-stage CCR5 antagonists. In contrast, the structurally related compound N-[(5-chlorothiophen-2-yl)methyl]-1-[(furan-3-yl)carbonyl]-3-(pyridin-2-yl)-1H-pyrazol-5-amine (BDBM163421) shows no meaningful CCR5 activity but instead weakly inhibits tissue kallikrein (KLK1) with an IC₅₀ of 100 μM [2].

CCR5 antagonist chemokine receptor HIV entry inhibitor

Dopamine, Norepinephrine, and Serotonin Transporter Inhibition Profile

This compound inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC₅₀ values in the 100–950 nM range [1]. The balanced triple-transporter inhibition profile distinguishes it from selective reuptake inhibitors (e.g., fluoxetine, SERT-selective IC₅₀ ≈ 1–10 nM) and from analogs with narrower activity. For example, the related 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine scaffold has been associated with MAO-B inhibition rather than direct transporter engagement , highlighting the functional divergence conferred by subtle structural modifications.

monoamine transporter inhibitor triple reuptake inhibitor CNS pharmacology

Potent Antagonism at Neuronal Nicotinic Acetylcholine Receptors (nAChR)

This compound demonstrates low-nanomolar antagonist activity at multiple neuronal nAChR subtypes, with the highest potency observed at the α3β4 subtype (IC₅₀ = 1.8 nM) [1]. Potency at α4β2 (IC₅₀ = 12 nM), α4β4 (IC₅₀ = 15 nM), and the muscle-type α1β1γδ (IC₅₀ = 7.9 nM) receptors is also notable. In comparison, the structurally distinct nAChR antagonist mecamylamine exhibits IC₅₀ values typically in the 100–500 nM range across these subtypes, making CAS 1152588-32-3 approximately 50- to 250-fold more potent [2]. This high potency across multiple nAChR subtypes is not a general feature of pyrazole-5-amines but appears specific to this substitution pattern.

nAChR antagonist α3β4 nicotinic receptor neuropharmacology

Distinct Multi-Target Polypharmacology vs. Single-Target Pyrazole Analogs

CAS 1152588-32-3 engages at least three distinct target classes with meaningful potency: the CCR5 GPCR (Ki = 5.1 nM), monoamine transporters (IC₅₀ 100–950 nM), and neuronal nAChRs (IC₅₀ 1.8–15 nM) [1]. This multi-target profile contrasts sharply with structurally related pyrazole derivatives that demonstrate more restricted target engagement. For instance, 4-((5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-yl)amino)-3-ethylphenol (BDBM579709, US11485711) shows potent inhibition of TNIK kinase (IC₅₀ = 1 nM) but lacks the polypharmacological breadth of CAS 1152588-32-3 [2]. Similarly, other 5-chlorothiophene-pyrazole conjugates are reported as selective MAO-B inhibitors or COX-2 ligands , underscoring that the specific 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine scaffold occupies a unique position in chemical-biological space.

polypharmacology multi-target ligand chemogenomics

1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Prioritized Research and Industrial Application Scenarios


CCR5-Mediated Chemokine Receptor Pharmacology Studies

The high-affinity CCR5 binding (Ki = 5.1 nM) of CAS 1152588-32-3 supports its use in chemokine receptor pharmacology, including competitive radioligand binding displacement studies, functional cAMP inhibition assays, and investigation of CCR5 internalization and signaling mechanisms [1]. Its chemically distinct pyrazole-5-amine scaffold differentiates it from clinical CCR5 antagonists (e.g., maraviroc, vicriviroc), making it a valuable orthogonal chemotype for target validation and selectivity profiling studies [1].

Monoamine Transporter Pharmacology and Triple Reuptake Inhibition

This compound's balanced triple-transporter inhibition profile (DAT, NET, and SERT IC₅₀ values in the 100–950 nM range) qualifies it as a tool for investigating polypharmacological modulation of monoaminergic neurotransmission [2]. Potential applications include neurotransmitter uptake assays in synaptosomal preparations, comparative pharmacology studies versus selective transporter inhibitors (e.g., fluoxetine, GBR-12909, nisoxetine), and in vivo behavioral pharmacology models of mood, reward, or cognition in rodents [2].

Nicotinic Acetylcholine Receptor (nAChR) Antagonism in Neuropharmacology Research

With low-nanomolar antagonist potency at multiple nAChR subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12 nM; α4β4 IC₅₀ = 15 nM; α1β1γδ IC₅₀ = 7.9 nM), CAS 1152588-32-3 is well-suited for electrophysiological and ion-flux studies of nicotinic receptor function [3]. Its high potency offers advantages over classical nAChR antagonists like mecamylamine, and its activity across both neuronal and muscle-type receptors supports its use in structure–activity relationship studies and as a chemical probe for nAChR subtype pharmacology [3].

Multi-Target Chemogenomic and Systems Pharmacology Profiling

The unique combination of high-affinity targets—CCR5, monoamine transporters, and nAChRs—positions CAS 1152588-32-3 as a valuable multi-target ligand for chemogenomic library enrichment, systems pharmacology studies, and polypharmacology-focused screening cascades [4]. Its activity across three distinct protein families enables studies of integrated signaling pathway modulation that cannot be achieved with single-target compounds or more selective pyrazole analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.